molecular formula C10H8O3 B6205919 5-acetyl-1,3-dihydro-2-benzofuran-1-one CAS No. 1799842-57-1

5-acetyl-1,3-dihydro-2-benzofuran-1-one

Cat. No.: B6205919
CAS No.: 1799842-57-1
M. Wt: 176.2
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Description

5-Acetyl-1,3-dihydro-2-benzofuran-1-one is a chemical compound belonging to the benzofuran family Benzofurans are a class of compounds that are widely distributed in nature and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-acetyl-1,3-dihydro-2-benzofuran-1-one typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .

Industrial Production Methods: Industrial production of this compound can be achieved through a series of steps starting from readily available raw materials. For instance, the reaction of o-bromophenol with 1,2-dichloroethane in the presence of a phase transfer catalyst, followed by further reactions with magnesium and 1,2-dibromoethane, yields 2,3-dihydrobenzofuran . This intermediate can then be acetylated to produce this compound.

Chemical Reactions Analysis

Types of Reactions: 5-Acetyl-1,3-dihydro-2-benzofuran-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid, while reduction could produce benzofuran-2-ylmethanol.

Scientific Research Applications

5-Acetyl-1,3-dihydro-2-benzofuran-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-acetyl-1,3-dihydro-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit cell growth and induce apoptosis in cancer cells . The compound may also interact with enzymes and receptors involved in various biological processes, leading to its observed biological effects.

Comparison with Similar Compounds

    Benzofuran: The parent compound with a similar core structure but without the acetyl group.

    2,3-Dihydrobenzofuran: A reduced form of benzofuran with similar chemical properties.

    5-Acetyl-2,3-dihydrobenzofuran: A closely related compound with slight structural differences.

Uniqueness: 5-Acetyl-1,3-dihydro-2-benzofuran-1-one is unique due to its specific acetyl substitution, which imparts distinct chemical and biological properties

Properties

CAS No.

1799842-57-1

Molecular Formula

C10H8O3

Molecular Weight

176.2

Purity

0

Origin of Product

United States

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